molecular formula C10H8Cl3NO3 B5811364 N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide

Cat. No.: B5811364
M. Wt: 296.5 g/mol
InChI Key: IPIMYTZARCNUBD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide: is a synthetic organic compound characterized by the presence of a benzodioxole ring and a trichloroacetamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIMYTZARCNUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Trichloroacetamide Group: The benzodioxole intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the trichloroacetamide group, potentially converting it to a simpler amide or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amides or amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. The benzodioxole ring is a common motif in many bioactive molecules, suggesting that derivatives of this compound could have interesting pharmacological properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The trichloroacetamide group is known to impart stability and lipophilicity, which are desirable properties in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique structural features.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the trichloroacetamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-acetamide: Similar structure but with an acetamide group instead of a trichloroacetamide group.

    N-(1,3-benzodioxol-5-ylmethyl)-benzamide:

    N-(1,3-benzodioxol-5-ylmethyl)-formamide: Features a formamide group, which may affect its reactivity and biological activity.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly interesting for applications requiring robust and stable compounds.

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